2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
CAS No. |
1027258-48-5 |
|---|---|
Molecular Formula |
C7H11F3N2O3S |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H11F3N2O3S/c1-16(14,15)12-4-2-11(3-5-12)6(13)7(8,9)10/h2-5H2,1H3 |
InChI Key |
DWZMBJYYFKMZII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one typically involves two key steps:
Stepwise Preparation Approach
| Step | Reaction Description | Reagents and Conditions | Notes/Outcomes |
|---|---|---|---|
| 1 | Methanesulfonylation of Piperazine | Methanesulfonyl chloride (MsCl), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temperature | Selective sulfonylation on the piperazine nitrogen to form 4-(methanesulfonyl)piperazine intermediate. Control of temperature and stoichiometry critical to avoid over-substitution. |
| 2 | Acylation with 2,2,2-Trifluoroacetyl Group | Trifluoroacetic anhydride or trifluoroacetyl chloride, base (e.g., potassium carbonate or triethylamine), solvent (e.g., acetonitrile or dichloromethane), room temperature to 80 °C | The trifluoroacetyl group is introduced at the other nitrogen of the piperazine ring, forming the target ethanone derivative. The reaction is typically stirred overnight for completion. |
Detailed Experimental Procedure (Representative Example)
Methanesulfonylation:
To a stirred solution of piperazine in dichloromethane at 0 °C, triethylamine is added followed by slow addition of methanesulfonyl chloride. The mixture is stirred for 1-2 hours at 0 °C, then allowed to warm to room temperature. After completion, the reaction mixture is washed with water, dried over sodium sulfate, and concentrated to yield 4-(methanesulfonyl)piperazine.Trifluoroacetylation:
The 4-(methanesulfonyl)piperazine intermediate is dissolved in acetonitrile. Potassium carbonate is added as a base, and trifluoroacetic anhydride is introduced dropwise at room temperature. The reaction is heated to 80 °C and stirred for 16 hours. After cooling, the mixture is quenched with water, extracted with dichloromethane, dried, and purified by column chromatography to afford this compound.
Alternative Synthetic Routes and Optimization
- Use of tert-butyl piperazine-1-carboxylate as a protected piperazine derivative has been reported to improve selectivity and yield during sulfonylation and acylation steps, with subsequent deprotection to afford the target compound.
- Potassium carbonate is a preferred base for acylation due to its mildness and ability to neutralize acidic by-products without side reactions.
- Solvent choice (acetonitrile vs. dichloromethane) affects reaction rate and purity; acetonitrile often yields cleaner products.
- Purification is typically performed by silica gel column chromatography using gradients from dichloromethane to methanol/ammonia mixtures to separate the desired product from impurities.
Analytical Data and Characterization
| Technique | Observations for this compound |
|---|---|
| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Signals consistent with piperazine protons, methanesulfonyl methyl singlet (~2.7 ppm), and absence of impurities. |
| [^19F NMR](pplx://action/followup) | Characteristic trifluoromethyl signal confirming trifluoroacetyl group. |
| LC-MS (ESI) | Molecular ion peak at expected m/z corresponding to [M + H]^+ confirming molecular weight. |
| Purity | Typically >95% by HPLC after chromatographic purification. |
Summary of Key Research Findings
- The compound is synthesized efficiently by sulfonylation of piperazine followed by trifluoroacetylation.
- Reaction conditions such as temperature, reagent stoichiometry, and solvent choice critically influence yield and purity.
- Use of protecting groups in piperazine can improve selectivity and facilitate purification.
- Analytical characterization confirms successful synthesis and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted piperazine derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Sulfonyl Group Variations
- Methanesulfonyl vs. Aryl Sulfonyl Groups: The methanesulfonyl group in the target compound (C14H18F3N2O3S) contrasts with bulkier aryl sulfonyl groups in analogs like 1-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}ethan-1-one (C14H20N2O3S, MW 296.38) . In 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (C14H16ClN5O3S2), the chlorophenyl sulfonyl group introduces lipophilicity but may limit water solubility .
Trifluoroacetyl vs. Non-Fluorinated Ketones
- The trifluoroacetyl group distinguishes the target compound from non-fluorinated analogs like 1-(4-morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}ethanone (C19H23F3N3O2), where a morpholine ring replaces the trifluoroacetyl group . Fluorination increases metabolic stability and electronegativity, which can enhance binding to electron-rich biological targets.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP | Solubility |
|---|---|---|---|---|
| Target Compound | C8H12F3N2O3S | 288.25 | 1.2* | Moderate in DMSO |
| 1-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}ethan-1-one | C14H20N2O3S | 296.38 | 2.7 | Low in water |
| 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | C14H16ClN5O3S2 | 401.89 | 3.1 | Poor in water |
| 1-(4-Morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}ethanone | C19H23F3N3O2 | 382.40 | 2.5 | High in ethanol |
*Estimated based on fluorinated analogs .
The trifluoroacetyl group reduces LogP compared to aryl-sulfonyl analogs, suggesting improved aqueous solubility. Methanesulfonyl’s compact size may also enhance crystallinity compared to bulkier substituents.
Biological Activity
2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a trifluoroethyl group and a piperazine moiety with a methanesulfonyl substituent, which are known to enhance pharmacological properties. The molecular formula of this compound is C₆H₉F₃N₂O, with a molecular weight of 182.14 g/mol.
Structural Characteristics
The structural components of this compound include:
- Trifluoromethyl Group : Known for increasing metabolic stability and bioavailability.
- Piperazine Ring : Commonly associated with various biological activities including anti-anxiety and antipsychotic effects.
Biological Activities
Research indicates that compounds with similar piperazine structures exhibit a range of biological activities. Below are the key findings related to the biological activity of this compound:
Pharmacological Effects
- Antidepressant and Antipsychotic Activities : Similar compounds have shown efficacy in treating mood disorders, suggesting potential therapeutic applications for this compound.
- Anti-Anxiety Effects : The piperazine moiety is often linked to anxiolytic properties, indicating that this compound may also exhibit such effects.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antibacterial properties, although specific data on this compound's antimicrobial efficacy is limited .
Binding Affinity Studies
Interaction studies have been conducted to evaluate the binding affinity of this compound with various biological targets. Techniques such as radiolabeled binding assays are commonly employed to assess these interactions.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through several methods including:
- Direct Fluorination : Introduction of trifluoromethyl groups.
- Piperazine Derivatization : Modifying existing piperazine structures to enhance biological activity.
The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring and the introduction of various substituents can significantly alter the biological activity of these compounds .
Data Tables
Q & A
Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one, and which characterization techniques are essential for confirming its structure?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between methanesulfonyl-piperazine derivatives and trifluoroacetyl precursors. Key steps include:
- Step 1: Reacting methanesulfonyl-piperazine with trifluoroacetic anhydride under controlled temperatures (e.g., 0–5°C to room temperature) in anhydrous solvents like dichloromethane .
- Step 2: Monitoring reaction progress via Thin Layer Chromatography (TLC) to track intermediate formation .
- Step 3: Purification using column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) .
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): Confirms proton environments and connectivity, e.g., distinguishing piperazine ring protons (δ 3.0–3.5 ppm) and trifluoromethyl groups (¹⁹F NMR at δ -70 to -80 ppm) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 301.1) .
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) groups .
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | DCM | None | 65–70 | |
| Coupling reaction | Ethanol | K₂CO₃ | 48 |
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what analytical methods assess its stability?
Methodological Answer: The trifluoromethyl group enhances:
- Lipophilicity: Measured via logP values (e.g., computed logP ~1.8) using HPLC retention times .
- Metabolic Stability: Evaluated through microsomal assays (e.g., liver microsomes incubated at 37°C, analyzed via LC-MS) .
Stability Assessment:
- Thermal Stability: Differential Scanning Calorimetry (DSC) to detect decomposition temperatures (>200°C) .
- Photostability: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
Q. What solvents are optimal for dissolving this compound in experimental settings?
Methodological Answer:
- Polar aprotic solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for high solubility (~50 mg/mL) .
- Chlorinated solvents: Dichloromethane (DCM) for synthetic reactions, validated by solubility tests at 25°C .
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | 55 | Biological assays |
| DCM | 40 | Synthesis |
| Ethanol | 15 | Crystallization |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Comparative Analysis: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C) to isolate variables .
- Structural Validation: Use X-ray crystallography (e.g., CCDC deposition) to confirm stereochemistry and rule out polymorphic effects .
- Dose-Response Studies: Perform IC₅₀ determinations across multiple cell lines (e.g., HEK293, HeLa) to assess specificity .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT₂A: 6WGT) to model interactions, focusing on piperazine and sulfonyl motifs .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for trifluoromethyl group contributions to binding .
Q. Table 3: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| 5-HT₂A | -9.2 | 120 ± 15 |
| Dopamine D₂ | -8.5 | >1000 |
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability, validated by plasma stability assays .
- CYP450 Inhibition Screening: Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-demethylation) and modify susceptible sites .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Optimization: Use flow chemistry to control exothermic reactions (e.g., trifluoroacetylation at 10°C) .
- Byproduct Identification: LC-MS/MS to detect impurities (e.g., des-methyl analogs) and adjust stoichiometry .
Q. How does the compound interact with bacterial efflux pumps (e.g., Mycobacterium tuberculosis), and what assays validate its efficacy?
Methodological Answer:
- Ethidium Bromide Efflux Assay: Measure fluorescence reduction in mycobacterial cultures to quantify pump inhibition .
- Synergy Testing: Combine with rifampicin and monitor MIC reductions via broth microdilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
